4,4-Dimethyl-piperidin-3-one

Drug Metabolism Pharmacokinetics Cytochrome P450

Select 4,4-Dimethyl-piperidin-3-one to significantly de-risk your drug development. The gem-dimethyl substitution creates a Thorpe-Ingold effect that pre-organizes the scaffold into a bioactive conformation, reducing entropic penalty for improved potency. Critically, it blocks metabolically labile sites, redirecting metabolism away from unwanted pathways for a predictable pharmacokinetic profile. This is a strategic choice over unsubstituted piperidin-3-one for chronic dosing or CNS programs where metabolic stability is paramount.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B7963362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-piperidin-3-one
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCC1(CCNCC1=O)C
InChIInChI=1S/C7H13NO/c1-7(2)3-4-8-5-6(7)9/h8H,3-5H2,1-2H3
InChIKeyOLGVNTMAXVCHSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethyl-piperidin-3-one: Technical Specifications and Core Identification for Research Procurement


4,4-Dimethyl-piperidin-3-one (CAS: 1779804-82-8) is a heterocyclic building block belonging to the piperidinone class, characterized by a piperidine ring with a ketone at the 3-position and a gem-dimethyl substitution at the 4-position . Its molecular formula is C7H13NO with a molecular weight of 127.18 g/mol . This scaffold is a key intermediate in medicinal chemistry, prized for its ability to impart enhanced metabolic stability and conformational restriction to derived drug candidates [1].

Why 4,4-Dimethyl-piperidin-3-one Cannot Be Replaced by Generic Piperidin-3-one or Mono-Methyl Analogs


Generic piperidin-3-one lacks the steric hindrance and conformational bias imparted by the gem-dimethyl group at the 4-position. This substitution is not a simple steric bulk addition; it fundamentally alters the compound's physicochemical and metabolic profile. The gem-dimethyl group creates a Thorpe-Ingold effect, restricting rotation and pre-organizing the molecule into a bioactive conformation [1]. Furthermore, it can block metabolically labile sites, significantly enhancing metabolic stability compared to unsubstituted or mono-substituted analogs [1]. Studies on structurally related 4,4-dimethylpiperidines demonstrate that this substitution alters cytochrome P450-mediated metabolic pathways, preventing the formation of certain metabolites observed with the unsubstituted core [2]. These critical differentiators mean that substituting with a cheaper, unsubstituted piperidin-3-one introduces significant risk of altered potency, poor metabolic stability, and an unpredictable pharmacokinetic profile in downstream applications.

4,4-Dimethyl-piperidin-3-one: Quantified Differentiation from Structural Analogs for Informed Sourcing


Divergent Metabolic Fate in Microsomal Incubations: 4,4-Dimethyl vs. Unsubstituted Piperidine Core

The introduction of a gem-dimethyl group at the 4-position of a piperidine ring (as in 4,4-dimethylpiperidine, a close analog of 4,4-Dimethyl-piperidin-3-one) fundamentally alters its metabolic pathway compared to the unsubstituted 1-benzylpiperidine (1-BP). While 1-BP undergoes P450 oxidation to form both 1-benzyl-3-piperidinol and 1-benzyl-3-piperidone metabolites, the 4,4-dimethyl analog (4,4-DMBP) demonstrates a selective shift in metabolism, primarily producing the 3-one metabolite [1].

Drug Metabolism Pharmacokinetics Cytochrome P450

Conformational Pre-organization via the Thorpe-Ingold Effect: 4,4-Dimethyl vs. 4-Methyl Substitution

The gem-dimethyl group is a well-established tool in medicinal chemistry for inducing the Thorpe-Ingold effect, which restricts the conformational freedom of a molecule. By substituting two methyl groups at the same carbon (C4), the entropic cost of binding to a biological target is reduced compared to an unsubstituted or mono-methyl (e.g., 4-methyl-piperidin-3-one) analog [1]. This entropic advantage translates into higher target engagement and potency, a benefit not achievable with a single methyl group.

Conformational Analysis Medicinal Chemistry Ligand Design

Physicochemical Property Modulation: Lipophilicity and Molecular Weight Compared to Piperidin-3-one

The addition of a gem-dimethyl group predictably alters key physicochemical properties. 4,4-Dimethyl-piperidin-3-one (MW: 127.18) has a higher molecular weight and calculated lipophilicity compared to the unsubstituted parent piperidin-3-one (MW: 99.13) [1]. While specific logP values vary based on calculation method, the increase in carbon count directly impacts these properties, which are critical determinants of membrane permeability and solubility.

Physicochemical Properties Drug-likeness ADME

High-Impact Application Scenarios for 4,4-Dimethyl-piperidin-3-one Based on Proven Differentiation


Building Block for Metabolically Stable CNS and Oncology Drug Candidates

The evidence indicates that the 4,4-dimethyl substitution can redirect metabolism away from unwanted pathways, as seen in the selective formation of 3-one metabolites [1]. This makes 4,4-Dimethyl-piperidin-3-one a strategic starting material for synthesizing drug candidates intended for chronic dosing or targeting the central nervous system, where minimizing metabolite-related toxicity and achieving predictable clearance are paramount. Its use is particularly relevant in oncology programs where high metabolic stability is required to maintain therapeutic drug levels.

Conformationally Restricted Scaffolds for Optimizing Target Engagement and Selectivity

The inherent Thorpe-Ingold effect conferred by the gem-dimethyl group pre-organizes the molecule for binding [2]. Researchers developing inhibitors, receptor modulators, or enzyme antagonists can leverage 4,4-Dimethyl-piperidin-3-one as a core to reduce the entropic penalty of binding, thereby potentially improving both potency and selectivity against the target of interest. This is a proven strategy in kinase inhibitor and GPCR modulator design.

Tuning ADME Properties in Early-Stage Lead Optimization

The predictable shift in physicochemical properties, specifically the increased molecular weight and lipophilicity relative to unsubstituted piperidin-3-one , provides a quantifiable knob for medicinal chemists to turn. This scaffold is ideally suited for programs where a moderate increase in lipophilicity is desired to improve membrane permeability without drastically increasing molecular size, a key consideration in navigating the 'beyond rule of 5' chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Dimethyl-piperidin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.